rac-(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride
Description
rac-(1R,2S,3R,5S)-2-Fluoro-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride is a bicyclic amine derivative featuring a fluorine atom at the 2-position and an amine group at the 3-position of the 8-azabicyclo[3.2.1]octane scaffold. Its dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical applications. The stereochemical complexity (rac mixture with 1R,2S,3R,5S configuration) and fluorine substitution are critical for its physicochemical and pharmacological properties, including metabolic stability and target binding .
Properties
Molecular Formula |
C7H15Cl2FN2 |
|---|---|
Molecular Weight |
217.11 g/mol |
IUPAC Name |
(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride |
InChI |
InChI=1S/C7H13FN2.2ClH/c8-7-5(9)3-4-1-2-6(7)10-4;;/h4-7,10H,1-3,9H2;2*1H/t4-,5+,6+,7-;;/m0../s1 |
InChI Key |
WIEAKNONUAOLGJ-OGVLQWNXSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@H]([C@@H](C[C@H]1N2)N)F.Cl.Cl |
Canonical SMILES |
C1CC2C(C(CC1N2)N)F.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.
Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Formation of the dihydrochloride salt: This is typically achieved by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or other reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom or the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
rac-(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Biological Research: This compound can be used as a tool to study the function of specific receptors or enzymes in biological systems.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride involves its interaction with specific molecular targets in the body. These targets may include neurotransmitter receptors or enzymes involved in metabolic pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Pharmacological Comparisons
Key Comparative Insights
Fluorination Patterns
- Target Compound: Monofluorination at the 2-position balances metabolic stability and steric effects, avoiding excessive electronegativity seen in the 3,3-difluoro analog .
- 3,3-Difluoro Analog : Higher electronegativity may improve binding to targets like kinases or GPCRs but could reduce solubility due to increased hydrophobicity .
Amine Functionalization
- Dihydrochloride Salt : The dihydrochloride form of the target compound significantly enhances water solubility (critical for injectable formulations) compared to hydrochloride salts of analogs like the triazolyl or pyrimidinyloxy derivatives .
- Carbamate Protection : The tert-butyl carbamate analog acts as a prodrug, masking the amine for improved absorption, but requires enzymatic cleavage for activation .
Heterocyclic Substituents
- Triazolyl vs. The latter may limit blood-brain barrier penetration but increase selectivity for peripheral targets.
Bicyclic Framework Variations
- Bicyclo[3.2.1]octane vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
